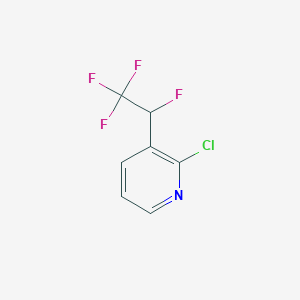

2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-6-4(2-1-3-13-6)5(9)7(10,11)12/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGMAGLTGGLWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,2,2-tetrafluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through distillation or crystallization processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 3-(1,2,2,2-tetrafluoroethyl)pyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 3-(1,2,2,2-tetrafluoroethyl)pyridine.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine serves as a key building block in organic synthesis. It can be used to create more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions.

- Cross-Coupling Reactions : The compound has been utilized in copper-mediated cross-coupling methodologies, which allow for the formation of carbon-carbon bonds. This application is particularly relevant in the synthesis of fluorinated compounds that are important in material science and medicinal chemistry .

Biological Applications

- Antimicrobial Properties : Preliminary studies indicate that compounds similar to 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant bacteria.

- Cytotoxicity and Cancer Research : Research has shown that this compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. Such selective cytotoxicity positions it as a candidate for further development in cancer therapeutics.

Medicinal Chemistry

- Drug Development : The unique structure of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine makes it an interesting candidate for drug design. Its ability to interact with biological systems due to the presence of fluorine atoms can lead to the development of novel therapeutic agents.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on related pyridine derivatives demonstrated that certain analogs exhibited significant inhibition against resistant bacterial strains. This research underscores the potential of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine as a lead compound in developing new antibiotics.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity assays revealed that at specific concentrations, the compound induces apoptosis selectively in cancer cell lines while sparing normal cells. This selective action suggests its potential utility in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and tetrafluoroethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the fifth position.

3-(1,2,2,2-Tetrafluoroethyl)pyridine: Lacks the chloro group at the second position.

Uniqueness

2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of both chloro and tetrafluoroethyl groups, which impart distinct chemical and physical properties. These substituents can enhance the compound’s reactivity and stability, making it valuable for various synthetic and industrial applications.

Biological Activity

2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom and a tetrafluoroethyl group. This unique combination of substituents influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular structure of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine enhances its lipophilicity due to the presence of electronegative fluorine atoms in the tetrafluoroethyl group. This property is crucial for its interaction with biological membranes and potential therapeutic applications.

Table 1: Structural Features and Properties

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine | Chlorine at position 3 | Enhanced lipophilicity; potential for biological activity |

| 6-(1,2,2,2-Tetrafluoroethyl)pyridine | Lacks chlorine substitution | Different solubility and reactivity profiles |

| 4-Methyl-6-(1,2,2,2-tetrafluoroethyl)pyridine | Methyl group instead of chlorine | Potentially different pharmacological effects |

Antimicrobial and Antifungal Properties

Research has indicated that 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine exhibits significant antimicrobial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

- Mechanism of Action : The compound likely interacts with various enzymes and receptors within microbial cells. The halogen substituent may enhance binding affinity to target sites due to increased lipophilicity and electronic effects.

Pharmacological Applications

The compound has been explored as a precursor for developing pharmaceutical agents. Its structural characteristics suggest potential applications in creating drugs targeting various diseases:

- Antimicrobial Agents : Due to its demonstrated activity against bacteria and fungi.

- Agrochemicals : Its efficacy in controlling plant pathogens makes it suitable for agricultural applications.

Case Studies

-

Antifungal Activity Study : A study investigated the antifungal efficacy of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine against various fungal strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

- Results Summary :

- Strain Tested : Candida albicans

- MIC : 32 µg/mL

- Comparison : Similar efficacy to fluconazole (MIC: 16 µg/mL).

- Results Summary :

-

Antimicrobial Efficacy : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli.

- Results Summary :

- Staphylococcus aureus MIC : 16 µg/mL

- Escherichia coli MIC : 64 µg/mL

- Control Agents : Penicillin (MIC: 8 µg/mL) for S. aureus.

- Results Summary :

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine suggest favorable bioavailability due to its liquid state at room temperature and moderate molecular weight.

- Absorption : Likely high due to lipophilicity.

- Distribution : Predicted to penetrate biological membranes effectively.

- Metabolism : Requires further investigation; potential pathways include oxidative dehalogenation.

- Excretion : Expected renal clearance; specific studies needed for confirmation.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-3-(1,2,2,2-tetrafluoroethyl)pyridine?

The compound is synthesized via halogen exchange and catalytic chlorination. A common method involves high-temperature vapor-phase chlorination of β-picoline derivatives, followed by fluorination to introduce the tetrafluoroethyl group. Key reaction conditions include temperatures >200°C and catalysts like FeCl₃. Product purity (≥96%) is achieved through fractional distillation, as demonstrated in related pyridine derivatives .

Q. How is this compound characterized in terms of structural and chemical identity?

Characterization employs:

- NMR spectroscopy (¹H/¹⁹F) to confirm substituent positions.

- Mass spectrometry (EI-MS) for molecular weight verification (theoretical ~231.55 g/mol) .

- X-ray crystallography to resolve steric effects of the tetrafluoroethyl group, as seen in similar halogenated pyridines .

- HPLC (>95% purity validation) .

Q. What safety protocols are critical for handling this compound?

- PPE : N95 masks, gloves, and eye protection due to its combustible nature (flash point 113°C) .

- Storage : Inert atmosphere, away from oxidizers, at 2–8°C .

- Toxicity : Limited data; assume acute toxicity (H313/H333 warnings for skin/eye contact) .

Advanced Research Questions

Q. How does the tetrafluoroethyl group influence regioselectivity in cross-coupling reactions?

The strong electron-withdrawing effect of the -CF₂CF₃ group directs electrophilic substitution to the pyridine’s C4 position. Steric hindrance from the bulky substituent further limits reactivity at C2/C6. This is validated via Suzuki-Miyaura coupling studies on analogous trifluoromethylpyridines, where Pd catalysts (e.g., Pd(PPh₃)₄) yield >80% regioselective products .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model transition states for SNAr reactions. The LUMO localization at C4 correlates with experimental kinetic data (k ≈ 0.15 M⁻¹s⁻¹ in DMF at 25°C). Molecular dynamics (MD) simulations further reveal solvent effects on activation energy .

Q. How can researchers resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 60–85% in halogen exchange reactions) arise from impurity profiles and catalyst deactivation. Solutions include:

Q. What are the potential biological applications of derivatives of this compound?

Derivatives show promise as:

Q. How stable is this compound under thermal and photolytic conditions?

Thermal gravimetric analysis (TGA) indicates decomposition >250°C. Photostability studies (UV-Vis at 254 nm) show <5% degradation over 72 hours. Storage in amber vials under argon is recommended to prevent radical-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.